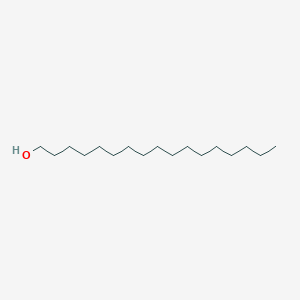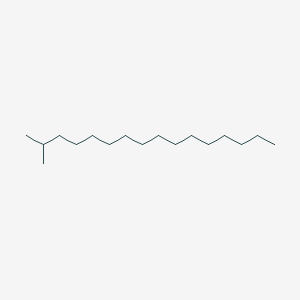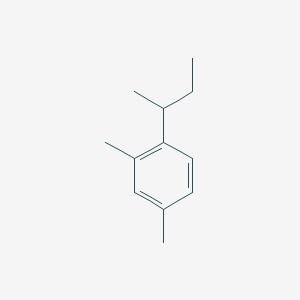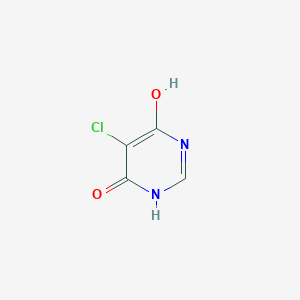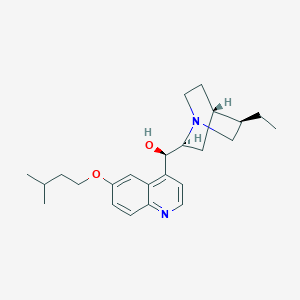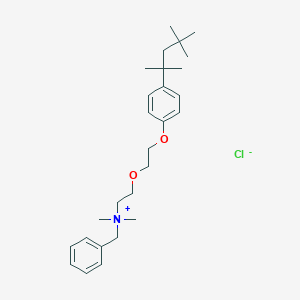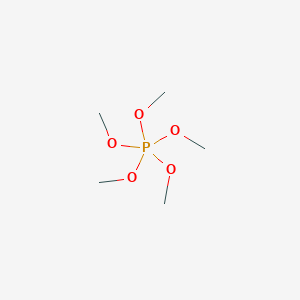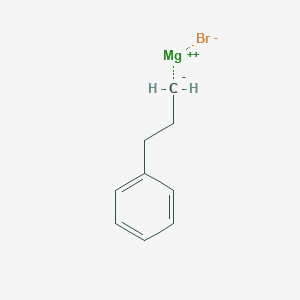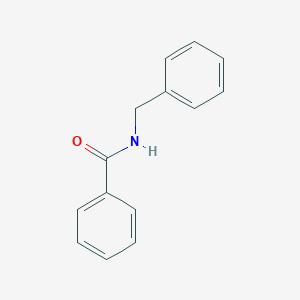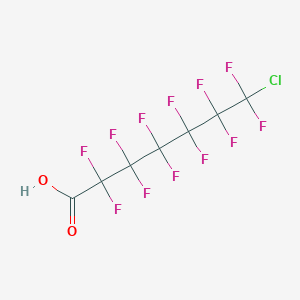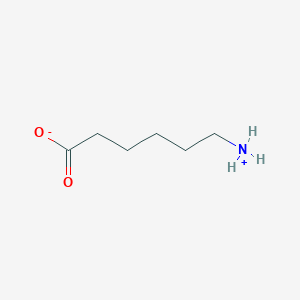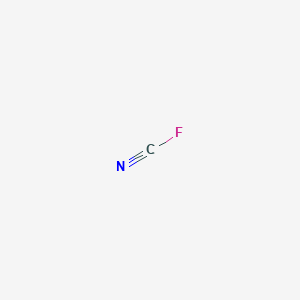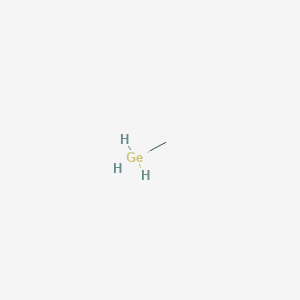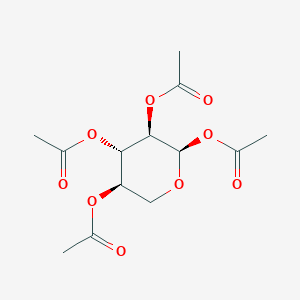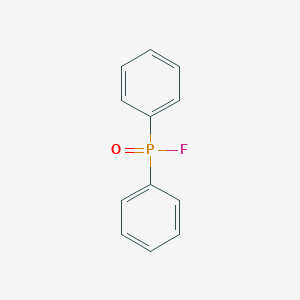
Phosphinic fluoride, diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinic fluoride, diphenyl-, also known as diphenylphosphinic fluoride (DFP), is a chemical compound that is widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. DFP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用機序
DFP inhibits acetylcholinesterase by binding covalently to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the synapse. This can cause overstimulation of the nervous system, leading to a range of physiological effects.
生化学的および生理学的効果
The biochemical and physiological effects of DFP are diverse and depend on the concentration and duration of exposure. At low concentrations, DFP can cause mild symptoms such as headache, dizziness, and nausea. At higher concentrations, DFP can cause convulsions, respiratory failure, and death. DFP has also been shown to have long-term effects on the nervous system, including cognitive impairment and increased susceptibility to neurodegenerative diseases.
実験室実験の利点と制限
DFP is a powerful tool for studying the nervous system and acetylcholine signaling. Its ability to inhibit acetylcholinesterase allows researchers to study the effects of acetylcholine accumulation on various physiological processes. However, DFP is highly toxic and must be handled with extreme care. Its reactivity towards nucleophiles also makes it difficult to work with in some experimental setups.
将来の方向性
There are several future directions for research on DFP. One area of interest is the development of safer and more effective antidotes for nerve gas poisoning. Another area of interest is the study of the long-term effects of DFP exposure on the nervous system, particularly in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for the use of DFP in the development of new drugs for the treatment of neurological disorders.
合成法
DFP can be synthesized by reacting Phosphinic fluoride, diphenyl-phine with fluorine gas. The reaction is highly exothermic and requires careful control of temperature and pressure. The resulting product is a colorless liquid with a pungent odor and high reactivity towards nucleophiles.
科学的研究の応用
DFP has been used extensively in scientific research as a tool to study the nervous system and acetylcholine signaling. It is commonly used to inhibit acetylcholinesterase activity in vitro and in vivo, allowing researchers to study the effects of acetylcholine accumulation on various physiological processes. DFP has also been used to study the effects of nerve gas exposure and the development of antidotes for nerve gas poisoning.
特性
CAS番号 |
1135-98-4 |
|---|---|
製品名 |
Phosphinic fluoride, diphenyl- |
分子式 |
C12H10FOP |
分子量 |
220.18 g/mol |
IUPAC名 |
[fluoro(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C12H10FOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChIキー |
FBHHZEPZBVNZRM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)F |
正規SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)F |
同義語 |
Diphenylfluorophosphine oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



